molecular formula C7H5ClFN3S B1420024 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole CAS No. 1177300-26-3

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

Cat. No.: B1420024
CAS No.: 1177300-26-3
M. Wt: 217.65 g/mol
InChI Key: GWCZFNGJNNAPDU-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole (CAS 1177300-26-3) is a high-purity benzothiazole derivative supplied for research and development purposes . With the molecular formula C 7 H 5 ClFN 3 S and a molecular weight of 217.65 g/mol , this compound serves as a versatile chemical building block, particularly in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the benzothiazole ring, along with a reactive hydrazino group at the 2-position, makes it a valuable precursor for the synthesis of diverse heterocyclic compounds and molecular hybrids . Researchers utilize this scaffold in the design and development of potential protease inhibitors, kinase ligands, and other bioactive molecules targeting various signaling pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dry place, protected from light .

Properties

IUPAC Name

(6-chloro-4-fluoro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3S/c8-3-1-4(9)6-5(2-3)13-7(11-6)12-10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCZFNGJNNAPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole typically involves the reaction of 2-aminobenzenethiol with appropriate halogenated reagents under controlled conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to introduce the hydrazino group .

Industrial Production Methods: Industrial production methods for this compound often employ catalytic processes to enhance yield and selectivity. The use of specific catalysts and optimized reaction conditions ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Benzothiazole derivatives, including 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole, have shown promising anticancer properties. Studies indicate that these compounds can inhibit tumor-associated carbonic anhydrases (CAs), which are critical in cancer cell proliferation and metastasis . Specific derivatives have demonstrated significant activity against various cancer cell lines such as MDA-MB-468 and MCF-7 .
  • Mechanisms of Action : The compound may exert its effects through enzyme inhibition, particularly by binding to active sites of target proteins. This mechanism is crucial in the development of new anticancer agents .

2. Antimicrobial Properties

  • Research indicates that benzothiazole derivatives possess antimicrobial activities against a range of pathogens. The hydrazino group enhances these properties by increasing the compound's interaction with microbial enzymes .

3. Enzyme Inhibition Studies

  • This compound has been utilized in studies focusing on enzyme inhibition mechanisms. It has been shown to inhibit HIV protease, thereby demonstrating potential as an antiviral agent .

Industrial Applications

1. Chemical Synthesis

  • This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various chemical transformations, including substitution and reduction reactions .

2. Dyes and Pigments Production

  • Due to its chemical properties, this compound is also employed in the production of dyes and pigments. The presence of halogen atoms enhances the color properties and stability of the resulting compounds .

Case Studies

Case Study 1: Anticancer Efficacy
In a study assessing various benzothiazole derivatives against cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis revealed that modifications to the hydrazino group significantly impacted its anticancer efficacy .

Case Study 2: Antimicrobial Activity Evaluation
A series of tests on bacterial strains demonstrated that derivatives based on this compound showed significant inhibition against Gram-positive bacteria. The hydrazine moiety was crucial for enhancing antimicrobial activity through increased membrane permeability .

Mechanism of Action

The mechanism of action of 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs and their properties:

Compound Name Substituents/Modifications Biological Activity/Applications Key Findings Reference ID
6-Fluoro-2-hydrazino-1,3-benzothiazole F (C6), hydrazino (C2) Antimicrobial (Gram+/Gram– bacteria) Moderate activity against S. aureus and E. coli via hydrazone formation
6-Chloro-2-aminobenzothiazole derivatives Cl (C6), thiosemicarbazide (C2) Antifungal, antibacterial Enhanced activity against C. albicans and P. aeruginosa
1-(6-Fluoro-benzothiazol-2-yl)-pyrazole F (C6), pyrazole-carbaldehyde (C2) Crystallography, antiviral potential Stabilized by π–π and C–H···π interactions; structural insights for drug design
6-Chloro-4-methyl-2-hydrazinyl-benzothiazole Cl (C6), CH3 (C4), hydrazino (C2) Synthetic intermediate Used to prepare pyrazole derivatives for enzyme modulation (AST/ALT)
5-Chloro-6-fluoro-benzothiadiazole Cl (C5), F (C6), thiadiazole core Material science, optoelectronics Distinct heterocyclic system; no direct biological data reported

Key Comparative Insights

Electronic and Steric Effects
  • Halogen Substitution: Chlorine (C6): Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability (e.g., ). Fluorine (C4/C6): Increases metabolic stability and bioavailability via reduced oxidative metabolism (e.g., ).
Hydrazino Group Reactivity
  • The hydrazino group at C2 facilitates condensation reactions with carbonyl compounds (e.g., acetophenones, aldehydes) to form hydrazones or pyrazole derivatives. For example: : Condensation with substituted acetophenones yields antimicrobial hydrazones. : Cyclization with dicarbonyl compounds produces pyrazole derivatives modulating AST/ALT enzyme activity.

Biological Activity

Overview

6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole is a derivative of benzothiazole, a heterocyclic compound recognized for a wide array of pharmacological activities. The unique structure of this compound, featuring chlorine, fluorine, and hydrazino groups, positions it as a significant candidate in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction often involves enzyme inhibition by binding to the active site, which prevents substrate access and alters cellular pathways. This mechanism underlies its potential applications in various therapeutic contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. In particular:

  • Compound B7 , a structurally related benzothiazole derivative, exhibited strong inhibition of cell proliferation in A431, A549, and H1299 cancer cells. It also promoted apoptosis and arrested the cell cycle at different concentrations (1, 2, and 4 μM) .
Cell Line IC50 (μM) Effect
A4312.5Apoptosis promotion
A5493.0Cell cycle arrest
H12991.8Inhibition of migration

Antimalarial Activity

Benzothiazole derivatives have also been explored for their antimalarial properties. A study reported that compounds structurally related to this compound showed activity against Plasmodium falciparum in vitro and in vivo. Notably, these compounds suppressed parasite growth significantly and improved survival rates in infected murine models .

Comparative Analysis

When comparing this compound with other similar compounds:

Compound Key Features Biological Activity
2-HydrazinobenzothiazoleSimple hydrazine substitutionModerate anticancer activity
6-Chloro-2-hydrazino-1,3-benzothiazoleContains chlorine but lacks fluorineLimited antimalarial activity
4-Chloro-1,2-difluorobenzeneFluorinated compound without hydrazino groupPrimarily used in industrial applications

The presence of both chlorine and fluorine in this compound enhances its reactivity and pharmacological potential compared to its counterparts.

Case Studies

Several case studies have documented the biological activities of benzothiazole derivatives:

  • Antitumor Study : A series of benzothiazole derivatives were synthesized and tested for anticancer properties. One compound showed an IC50 value lower than that of standard treatments against non-small cell lung cancer .
  • Antimicrobial Activity : Research has indicated that benzothiazoles exhibit antimicrobial properties against various bacterial strains. The effectiveness was evaluated through minimum inhibitory concentration (MIC) assays .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Begin with halogenated benzothiazole precursors (e.g., 6-chloro-4-fluoro-2-mercaptobenzothiazole). Introduce the hydrazino group via nucleophilic substitution using hydrazine hydrate under reflux in polar solvents (ethanol/methanol) .
  • Critical conditions: Maintain reflux temperature (70–80°C), solvent purity, and reaction duration (6–8 hours). Monitor progress via TLC.
  • Purification: Recrystallize from ethanol to remove unreacted hydrazine and byproducts. Yield optimization requires stoichiometric control (1:1.2 molar ratio of precursor to hydrazine hydrate) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C-S bonds (~1600 cm⁻¹, ~650 cm⁻¹) .
  • NMR : Use ¹H NMR to confirm hydrazino protons (δ 4.5–5.5 ppm, broad singlet) and aromatic protons. ¹⁹F NMR detects the fluorine environment (δ -110 to -120 ppm) .
  • Elemental Analysis : Verify C, H, N, S, Cl, and F composition (±0.3% tolerance).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the hydrazino group for targeted derivatization?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the hydrazino group.
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial enzymes) to prioritize synthesis .
  • Example : Substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) can be modeled to predict regioselectivity in substitution reactions .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodology :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and protocols (e.g., MTT assay).
  • Orthogonal Validation : Confirm enzyme inhibition (e.g., topoisomerase II) via fluorometric assays if cell-based results conflict .
  • Meta-Analysis : Normalize data across studies using metrics like pIC₅₀ (-logIC₅₀) and account for variables (e.g., serum concentration in culture media) .

Q. How do crystallographic studies inform structure-activity relationships for benzothiazole derivatives?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SHELX) : Solve crystal structures to identify hydrogen bonding (e.g., N–H···S) and π-π interactions influencing solubility .
  • Polymorph Screening : Compare bioactivity of different crystal forms (e.g., monoclinic vs. orthorhombic) to correlate packing arrangements with efficacy .

Q. What synthetic strategies enhance antimicrobial efficacy against drug-resistant strains?

  • Methodology :

  • Derivatization : Synthesize hydrazone derivatives via condensation with carbonyl compounds (e.g., aromatic aldehydes) to improve lipophilicity .
  • Structure-Activity Table :
Substituent PositionBioactivity (MIC, μg/mL)Target Pathogen
6-Cl, 4-F, 2-NHNH₂8.2S. aureus
6-Br, 4-F, 2-NHNH₂5.1E. coli
6-Cl, 4-NO₂, 2-NHNH₂12.4C. albicans
  • Combination Therapy : Test synergy with β-lactam antibiotics to overcome resistance mechanisms .

Data Contradiction Analysis

Q. Why do some studies report divergent anticancer activities for structurally similar benzothiazoles?

  • Methodology :

  • Mechanistic Profiling : Differentiate apoptosis induction (caspase-3 activation) vs. cell cycle arrest (flow cytometry).
  • Metabolic Stability : Assess hepatic microsome stability to explain variability in in vivo vs. in vitro results .
  • Epigenetic Factors : Screen for histone deacetylase (HDAC) inhibition, which may confound cytotoxicity readings .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-fluoro-2-hydrazino-1,3-benzothiazole

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